Boc-Ala-OSu

Catalog No.
S762086
CAS No.
3392-05-0
M.F
C12H18N2O6
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-OSu

CAS Number

3392-05-0

Product Name

Boc-Ala-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)

InChI Key

COMUWNFVTWKSDT-ZETCQYMHSA-N

SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-OSu;3392-05-0;Succinimido(S)-2-[(tert-butoxycarbonyl)amino]propionate;Boc-L-alanineN-succinimidylester;COMUWNFVTWKSDT-ZETCQYMHSA-N;ST51012416;Boc-L-alaninehydroxysuccinimideester;C12H18N2O6;MFCD00065974;15385_ALDRICH;SCHEMBL357401;15385_FLUKA;CTK8B5761;MolPort-003-926-769;tert-Butyl2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-2-oxoethylcarbamate#;ACN-S002353;ACT05131;ZINC1576320;ANW-49974;CB-320;CS14167;RL03253;RTR-014129;Boc-L-AlanineN-hydroxysuccinimdeester;Boc-L-alanineN-hydroxysuccinimideester

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Peptide Synthesis:

  • Coupling Agent: Boc-Ala-OSu acts as a versatile coupling agent for introducing L-alanine residues into peptides. Its activated succinimidyl ester group readily reacts with the free amine of another peptide or amino acid, forming a stable amide bond.
  • Solid-Phase Peptide Synthesis (SPPS): Boc-Ala-OSu is widely used in SPPS, a popular technique for assembling peptides on a solid support. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselective reactions and simplifies purification steps.

Antibody-Drug Conjugates (ADCs):

  • Linker Molecule: Boc-Ala-OSu can be employed as a linker molecule in ADCs. It tethers a cytotoxic drug to an antibody, allowing targeted delivery of the drug to cancer cells. The linker is designed to be cleaved inside the target cells, releasing the drug and exerting its therapeutic effect.

Protein Modification:

  • Bioconjugation: Boc-Ala-OSu can be used for bioconjugation, a technique for attaching molecules like fluorophores or probes to proteins. This allows researchers to study protein interactions, localization, and function.

Chemical Biology:

  • Probe Design: Boc-Ala-OSu can be a building block for designing activity-based probes (ABPs) for enzymes. These probes target and covalently bind to active enzymes, aiding in their identification and characterization.

Boc-Ala-OSu, also known as tert-Butyloxycarbonyl-β-Alanine N-hydroxysuccinimide ester, is a synthetic compound widely utilized in peptide synthesis. This compound features a β-alanine amino acid residue that is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus and is linked to an N-hydroxysuccinimide (OSu) ester at the C-terminus. The structure of Boc-Ala-OSu allows it to function effectively as a building block in solid-phase peptide synthesis (SPPS), facilitating the formation of amide bonds with other peptide fragments .

Fmoc-Ala-OH does not possess a specific mechanism of action beyond its role as a building block in peptide synthesis. During SPPS, the Fmoc group ensures the controlled addition of the L-alanine amino acid to the growing peptide chain. The succinimide ester facilitates this addition through its reactivity with the free amine group on the peptide.

  • Dust Inhalation: Avoid inhaling dust particles containing Fmoc-Ala-OH, as it might cause respiratory irritation.
  • Skin and Eye Contact: Minimize skin and eye contact to prevent potential irritation. Standard laboratory practices for handling chemicals should be followed.

The primary chemical reaction involving Boc-Ala-OSu is its participation in amide bond formation during SPPS. The reaction can be represented as follows:

Boc Ala OSu+H2N PeptideBoc Ala Peptide+HOSu\text{Boc Ala OSu}+\text{H}_2\text{N Peptide}\rightarrow \text{Boc Ala Peptide}+\text{HOSu}

In this reaction, the OSu ester of Boc-Ala-OSu reacts with the free amino group of another peptide fragment, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide as a leaving group. This reaction is crucial for extending peptide sequences and synthesizing complex peptides .

Boc-Ala-OSu does not exhibit specific biological activity on its own; rather, its significance lies in its role as a precursor for peptide synthesis. The resulting peptides can possess various biological functions, depending on their sequences and structures. Thus, while Boc-Ala-OSu itself is not biologically active, it enables the creation of biologically relevant compounds through peptide synthesis .

The synthesis of Boc-Ala-OSu typically involves several steps:

  • Protection of β-Alanine: The β-alanine is first protected with a Boc group to prevent unwanted reactions at the amino terminus.
  • Formation of N-Hydroxysuccinimide Ester: The protected β-alanine is then reacted with N-hydroxysuccinimide and a coupling agent (such as EDC) to form the OSu ester.
  • Purification: The product is purified using techniques such as chromatography to ensure high purity levels necessary for subsequent applications.

This method allows for efficient production of Boc-Ala-OSu suitable for use in SPPS .

Boc-Ala-OSu finds applications primarily in:

  • Solid-Phase Peptide Synthesis: It serves as a key building block for constructing peptides in research and pharmaceutical development.
  • Protein Function Studies: Researchers utilize this compound to explore protein-protein interactions and functions.
  • Therapeutic Peptide Design: It aids in designing novel peptides with potential therapeutic properties .

Interaction studies involving Boc-Ala-OSu focus on its role in peptide synthesis rather than direct interactions with biological targets. The efficiency of Boc-Ala-OSu in forming stable amide bonds during SPPS has been extensively studied, showcasing its utility in generating diverse peptide libraries for further biological evaluation .

Boc-Ala-OSu shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Boc-Valine N-hydroxysuccinimide esterSimilar protective group and OSu functionalityValine residue offers different steric properties compared to alanine
Boc-Leucine N-hydroxysuccinimide esterContains leucine instead of alanineLeucine's larger side chain affects peptide folding and stability
Fmoc-Ala-OHFmoc protection instead of Boc; no OSu functionalityFmoc groups are often used for different coupling strategies

Boc-Ala-OSu's specific combination of the Boc protective group and the OSu ester makes it particularly well-suited for solid-phase methodologies, providing distinct advantages over other compounds that may not facilitate amide bond formation as effectively .

XLogP3

0.4

Other CAS

3392-05-0

Dates

Modify: 2023-08-15

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